molecular formula C6H9N3O B12870989 3-Ethyl-1h-pyrazole-5-carboxamide

3-Ethyl-1h-pyrazole-5-carboxamide

Cat. No.: B12870989
M. Wt: 139.16 g/mol
InChI Key: ILMFQVLABCULLJ-UHFFFAOYSA-N
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Description

3-Ethyl-1h-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1h-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1h-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and amides. These products have diverse applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Ethyl-1h-pyrazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1h-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1h-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Biological Activity

3-Ethyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, a five-membered structure containing two nitrogen atoms. Its molecular formula is C6H10N4OC_6H_10N_4O, and it is characterized by the presence of an ethyl group at the 3-position and a carboxamide group at the 5-position. These structural components are crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as succinate dehydrogenase (SDH) and various kinases, including p38 MAPK. These interactions can modulate cellular signaling pathways, impacting processes like inflammation and cell proliferation .
  • Receptor Modulation : The compound acts as a ligand for specific receptors, influencing signaling cascades that are critical in disease mechanisms, such as cancer and inflammatory responses .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For example, studies indicate that related pyrazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 7.81 to 250 μg/ml depending on the strain .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell growth through mechanisms involving kinase inhibition .

Case Study 1: Inhibition of Kinases

A study focusing on the inhibition of kinases by pyrazole derivatives highlighted that this compound could effectively inhibit p38 MAPK activity. This inhibition was associated with reduced inflammatory responses in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was evaluated against biofilm-forming bacteria. Results indicated that the compound significantly reduced biofilm formation in Staphylococcus epidermidis, with MIC values demonstrating effectiveness even at low concentrations (as low as 3.91 μg/ml) against certain strains .

Summary of Key Findings

Biological Activity Observations Reference
Enzyme InhibitionInhibits p38 MAPK; affects inflammatory pathways
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer PropertiesInduces apoptosis in cancer cell lines
Biofilm Formation InhibitionReduces biofilm formation in pathogenic bacteria

Properties

IUPAC Name

5-ethyl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-4-3-5(6(7)10)9-8-4/h3H,2H2,1H3,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMFQVLABCULLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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